1,4-Dimethyl-5-nitroimidazole

Descripción general

Descripción

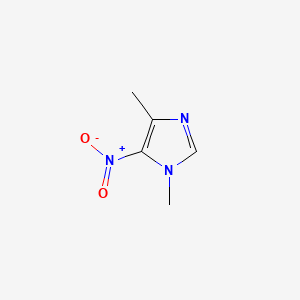

1,4-Dimethyl-5-nitroimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The nitro group at the 5-position and the methyl groups at the 1- and 4-positions confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-5-nitroimidazole can be synthesized through several methods. One common approach involves the nitration of 1,4-dimethylimidazole using a mixture of nitric acid and sulfuric acid . The reaction conditions typically require careful control of temperature and concentration to ensure the selective nitration at the 5-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dimethyl-5-nitroimidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas

Actividad Biológica

1,4-Dimethyl-5-nitroimidazole is a derivative of nitroimidazole compounds, which are known for their broad spectrum of biological activities, particularly against protozoan parasites and certain bacteria. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Nitroimidazoles, including this compound, exert their biological effects primarily through the reduction of the nitro group to form reactive intermediates. These metabolites can covalently bind to macromolecules within pathogens, leading to cellular damage and death. Specifically, the action involves:

- Reduction by Nitro-reductases : The nitro group is reduced by nitroreductases present in the target organism, generating free radicals that induce oxidative stress and damage cellular components .

- DNA Interaction : The reactive intermediates can interact with DNA, disrupting replication and transcription processes .

Efficacy Against Pathogens

This compound has shown significant activity against various protozoan parasites and some bacterial strains. The following table summarizes its efficacy against selected pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Giardia lamblia | High | |

| Entamoeba histolytica | Moderate | |

| Trichomonas vaginalis | High | |

| Mycobacterium tuberculosis | Variable |

Study 1: Efficacy in Protozoan Infections

A study evaluated the effectiveness of this compound against metronidazole-resistant strains of Giardia and Trichomonas. The compound demonstrated comparable or superior efficacy to metronidazole in inhibiting growth in resistant strains, suggesting a potential alternative treatment for resistant infections .

Study 2: Impact on Mycobacterium tuberculosis

Research into the activity of nitroimidazoles against Mycobacterium tuberculosis indicated that while this compound exhibited some bactericidal properties, its effectiveness was variable depending on the strain. This variability highlights the need for further investigation into its use as a potential treatment for tuberculosis .

Safety and Toxicity

The safety profile of this compound has been assessed in various studies. Generally, it shows low cytotoxicity in human cell lines at therapeutic concentrations. However, further studies are necessary to fully delineate its safety profile in vivo .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

1,4-Dimethyl-5-nitroimidazole exhibits significant antiparasitic properties, particularly against protozoan infections. Studies have shown that it can effectively combat pathogens such as Giardia duodenalis, Trichomonas vaginalis, and Entamoeba histolytica. These pathogens are responsible for various gastrointestinal diseases in humans and animals.

- Efficacy Against Protozoa : Research indicates that this compound demonstrates comparable or superior effectiveness to metronidazole, particularly against metronidazole-resistant strains of Giardia and Trichomonas .

Veterinary Medicine

In veterinary applications, this compound is utilized primarily for treating protozoan and anaerobic bacterial infections in livestock, especially pigs. Its role includes:

- Treatment of Trichomoniasis : The compound is effective in managing trichomoniasis, which can severely impact reproductive health in sows .

- Prevention of Postpartum Infections : It helps prevent infections caused by anaerobic bacteria such as Clostridium and Staphylococcus, thereby improving the health and productivity of breeding stock .

Electrochemical Detection

Recent advancements have introduced electrochemical sensors capable of detecting residues of this compound in food products. These sensors utilize materials like cobalt molybdate hollow spheres combined with graphitic carbon nitride nanosheets to enhance sensitivity and accuracy . This application is vital for ensuring food safety and monitoring veterinary drug residues.

Case Study 1: Efficacy in Swine Health

A study conducted on swine populations demonstrated that treatment with this compound significantly reduced the incidence of protozoan infections, leading to improved growth rates and reproductive performance in sows .

Case Study 2: Detection in Food Safety

An innovative approach using electrochemical sensors has been developed to detect this compound residues in meat products. This method has shown high sensitivity and specificity, making it a promising tool for regulatory compliance in food safety .

Propiedades

IUPAC Name |

1,4-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGUTYIXCZDKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206358 | |

| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-79-4 | |

| Record name | Imidazole, 1,4-dimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.